molecular formula C16H8N2O3 B012373 1-Nitro-6-nitrosopyrene CAS No. 101043-65-6

1-Nitro-6-nitrosopyrene

Cat. No. B012373
M. Wt: 276.25 g/mol
InChI Key: WWKLDZDOXNNLAM-UHFFFAOYSA-N
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Description

1-Nitro-6-nitrosopyrene (1-NP) is a polycyclic aromatic hydrocarbon (PAH) that is formed as a result of incomplete combustion of organic matter. It is a potent mutagen and carcinogen, and has been identified as a major environmental pollutant.

Mechanism Of Action

The mechanism of action of 1-Nitro-6-nitrosopyrene involves its activation by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and cause mutations. The reactive intermediates can also generate reactive oxygen species, which can damage cellular components and initiate signaling pathways that lead to cancer.

Biochemical And Physiological Effects

1-Nitro-6-nitrosopyrene has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also activate signaling pathways that are involved in cell proliferation, survival, and apoptosis. In animal studies, 1-Nitro-6-nitrosopyrene has been shown to induce lung tumors and liver tumors.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Nitro-6-nitrosopyrene in lab experiments is that it is a well-characterized compound with known mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of PAH-induced carcinogenesis. One limitation is that 1-Nitro-6-nitrosopyrene is a potent carcinogen, and therefore requires careful handling and disposal to minimize exposure to researchers.

Future Directions

Future research on 1-Nitro-6-nitrosopyrene should focus on identifying the specific mechanisms by which it induces DNA damage and inflammation. This could lead to the development of targeted therapies for preventing or treating PAH-induced cancer. Additionally, studies should be conducted to determine the effects of 1-Nitro-6-nitrosopyrene on different cell types and tissues, as well as its interactions with other environmental pollutants. Finally, research should be conducted to identify safer alternatives to 1-Nitro-6-nitrosopyrene for use in lab experiments.

Synthesis Methods

1-Nitro-6-nitrosopyrene can be synthesized by the reaction of 1-nitropyrene with nitrous acid. The reaction takes place in an acidic medium and generates nitric oxide and 1-Nitro-6-nitrosopyrene. The yield of the reaction is influenced by the concentration of nitrous acid and the reaction time.

Scientific Research Applications

1-Nitro-6-nitrosopyrene has been extensively studied for its mutagenic and carcinogenic properties. It is commonly used as a model compound for studying the mechanisms of PAH-induced carcinogenesis. 1-Nitro-6-nitrosopyrene has been shown to induce DNA damage, oxidative stress, and inflammation, which are all implicated in the development of cancer.

properties

CAS RN

101043-65-6

Product Name

1-Nitro-6-nitrosopyrene

Molecular Formula

C16H8N2O3

Molecular Weight

276.25 g/mol

IUPAC Name

1-nitro-6-nitrosopyrene

InChI

InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H

InChI Key

WWKLDZDOXNNLAM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O

Other CAS RN

101043-65-6

synonyms

1-nitro-6-nitrosopyrene

Origin of Product

United States

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